molecular formula C12H14N2O4 B14673866 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione CAS No. 35305-10-3

5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione

Cat. No.: B14673866
CAS No.: 35305-10-3
M. Wt: 250.25 g/mol
InChI Key: QECKKEAIYXGFLF-UHFFFAOYSA-N
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Description

5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione is a compound with the molecular formula C12H14N2O4 . It is known for its unique structure, which includes a cyclohexenyl group attached to a hexahydropyrimidinetrione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione typically involves the hydrogenolysis of the corresponding 2-thiobarbituric acid using a Raney nickel catalyst . The reaction conditions include:

    Temperature: Moderate temperatures are usually employed to ensure the stability of the compound.

    Pressure: Hydrogen gas is used under controlled pressure to facilitate the hydrogenolysis process.

    Catalyst: Raney nickel is the preferred catalyst due to its effectiveness in hydrogenation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used for reduction.

    Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen atoms.

    Reduced Derivatives: Compounds with saturated cyclohexyl groups.

    Substituted Derivatives: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione stands out due to its unique combination of a cyclohexenyl group and a hexahydropyrimidinetrione core. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

35305-10-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

5-ethyl-5-(3-oxocyclohexen-1-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H14N2O4/c1-2-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14-10(12)17/h6H,2-5H2,1H3,(H2,13,14,16,17,18)

InChI Key

QECKKEAIYXGFLF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC(=O)CCC2

Origin of Product

United States

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